Magnesium dodecylbenzenesulfonate

Description

Contextualization of Alkylbenzenesulfonates as Anionic Surfactants in Scientific Inquiry

Alkylbenzenesulfonates are a major class of anionic surfactants, compounds that lower the surface tension between two liquids, between a gas and a liquid, or between a liquid and a solid. Structurally, they are characterized by a hydrophilic sulfonate head group attached to a hydrophobic alkylbenzene tail group. This amphiphilic nature allows them to be effective cleaning agents, and they are among the most widely used synthetic detergents globally, found in numerous household and industrial products.

The scientific journey of alkylbenzenesulfonates began in the 1930s with branched alkylbenzene sulfonates (BAS). While effective, their highly branched structure proved to be resistant to biodegradation, leading to environmental concerns such as persistent foam in waterways. This led to a pivotal shift in the 1960s towards linear alkylbenzene sulfonates (LAS), which are significantly more biodegradable and environmentally benign. LAS are typically produced through the sulfonation of linear alkylbenzenes. This process involves alkylating benzene (B151609) with long-chain monoalkenes (like dodecene), followed by sulfonation with sulfur trioxide to produce the sulfonic acid, which is then neutralized with a suitable base to create the sulfonate salt.

The most studied of these salts is sodium dodecylbenzenesulfonate (NaDBS), which serves as a benchmark in surfactant research. Scientific inquiry into alkylbenzenesulfonates is vast, covering their synthesis, role in detergent formulations, and their ecotoxicological impact on aquatic and terrestrial ecosystems. Their ability to self-assemble into spherical structures called micelles above a certain concentration—the critical micelle concentration (CMC)—is a key area of research, as this behavior underpins their functionality in cleaning and other applications.

Significance of Divalent Counterions in Surfactant Chemistry and Applications

The properties of an ionic surfactant in an aqueous solution are significantly influenced by its counterion, the ion that balances the charge of the surfactant's head group. In the case of dodecylbenzenesulfonate, the counterion can be monovalent (like Na⁺) or divalent (like Mg²⁺ or Ca²⁺). The valency and nature of this counterion play a critical role in the surfactant's physicochemical behavior.

Divalent counterions, such as magnesium (Mg²⁺), have a more pronounced effect on surfactant properties than monovalent ions due to their higher charge density. This increased charge more effectively screens the electrostatic repulsion between the anionic sulfonate head groups of the surfactant molecules. This screening effect has several important consequences:

Lower Critical Micelle Concentration (CMC): The presence of divalent cations promotes the aggregation of surfactant molecules into micelles at lower concentrations. nih.govias.ac.in Research has shown that the CMC of dodecylbenzenesulfonate decreases significantly in the presence of Mg²⁺ ions compared to monovalent ions like Na⁺. ias.ac.in This is attributed to the enhanced neutralization of the head group charges, which reduces the energy barrier for micelle formation. nih.gov

Altered Micellar Properties: Divalent ions can lead to the formation of more compact and densely packed micelles. ntnu.noresearchgate.net The aggregation number of micelles (the number of surfactant molecules in a single micelle) can increase in the presence of divalent counterions. ntnu.no

The choice of counterion is therefore a critical parameter for tailoring the performance of an alkylbenzenesulfonate surfactant for specific applications, influencing everything from its efficiency as a cleaning agent in hard water (which is rich in Ca²⁺ and Mg²⁺ ions) to its function as an emulsifier or dispersing agent in industrial formulations. mdpi.comresearchgate.net

Research Landscape and Knowledge Gaps Pertaining to Magnesium Dodecylbenzenesulfonate

The research landscape for this compound is noticeably less extensive than for its sodium counterpart. While NaDBS has been the subject of countless fundamental studies on micellization, phase behavior, and adsorption, research on Mg(DBS)₂ is more sporadic and often application-focused.

A significant area where this compound is studied is in the formulation of overbased magnesium sulfonates. These are complex colloidal systems used as additives in lubricating oils. google.com In this application, a high concentration of magnesium carbonate is stabilized in an oil base by the this compound surfactant. These additives act as detergents and acid neutralizers in engine oils, helping to prevent wear and corrosion. google.com

Despite its use in these specialized industrial applications, there appear to be considerable knowledge gaps in the fundamental scientific understanding of this compound. There is a relative scarcity of published data on its precise physicochemical properties compared to other salts. While general trends for divalent cations are known, detailed studies focusing specifically on the thermodynamics of micellization, the structure of its micelles, and its dynamic surface properties are not as prevalent in the scientific literature. This lack of foundational data represents a significant knowledge gap, limiting the ability to model its behavior and design new applications in advanced materials where precise control over interfacial properties is required. Further research is needed to fully characterize this compound and explore its potential beyond its current niche applications.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 27479-45-4 | nih.gov |

| Molecular Formula | C₃₆H₅₈MgO₆S₂ | nih.gov |

| Molecular Weight | 675.3 g/mol | nih.gov |

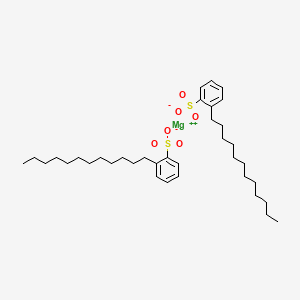

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;2-dodecylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H30O3S.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;/h2*12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQXSVLMHUIVNRJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58MgO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

675.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27479-45-4 | |

| Record name | Magnesium dodecyl benzene sulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027479454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, dodecyl-, magnesium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium dodecylbenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.067 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Microscopic Characterization of Magnesium Dodecylbenzenesulfonate Structures

Molecular and Supramolecular Structural Elucidation

The precise arrangement of atoms and molecules within magnesium dodecylbenzenesulfonate, as well as their organization into larger superstructures, is critical to understanding its properties and behavior. Advanced spectroscopic and analytical techniques provide the necessary tools to probe these structural details.

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of this compound, FT-IR spectra reveal characteristic absorption bands that confirm the presence of its key chemical moieties.

The typical FT-IR spectrum of a dodecylbenzenesulfonate compound showcases several key absorption bands. researchgate.net For instance, the C-H asymmetric stretching of the CH₂ group is observed around 2925 cm⁻¹, while the asymmetric stretching of the terminal -CH₃ group appears near 2958 cm⁻¹. researchgate.net A band corresponding to the symmetric bending of the -CH₃ group is also seen at approximately 1380 cm⁻¹. researchgate.net The presence of the benzene (B151609) ring is confirmed by a stretching vibration peak at about 1627 cm⁻¹. mdpi.com

Studies on related systems, such as sodium dodecylbenzene (B1670861) sulfonate (SDBS), provide further insight. The S-O stretching bands in the sodium salt are found at approximately 1191 cm⁻¹ (asymmetric) and 1046 cm⁻¹ (symmetric). researchgate.net When intercalated into a layered double hydroxide (B78521) structure, these bands may shift, indicating interaction with the host material. researchgate.net The analysis of differential spectra can also be employed to better observe the effects of interactions on the magnesite surface. mdpi.com

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| C-H Asymmetric Stretching (-CH₂) | ~2925 | researchgate.net |

| C-H Asymmetric Stretching (-CH₃) | ~2958 | researchgate.net |

| Symmetric Bending (-CH₃) | ~1380 | researchgate.net |

| Benzene Ring Stretching | ~1627 | mdpi.com |

| S-O Asymmetric Stretching (in Na salt) | ~1191 | researchgate.net |

| S-O Symmetric Stretching (in Na salt) | ~1046 | researchgate.net |

X-ray Diffraction (XRD) for Crystalline and Layered Structures

X-ray Diffraction (XRD) is an essential technique for investigating the crystalline nature and layered arrangements within materials. By analyzing the diffraction pattern of X-rays passing through a sample, information about the crystal structure, phase composition, and interlayer spacing can be obtained.

In studies involving dodecylbenzene sulfonate intercalated into layered double hydroxides (LDHs), XRD is used to determine the interlayer spacing. For a 2:1 Mg:Al LDH with dodecylbenzene sulfonate in the gallery, an interlayer spacing of 3.05 nm has been reported, which aligns well with theoretical models.

The XRD patterns of magnesium-containing compounds can reveal the presence of various phases. For instance, in studies of magnesium oxide, XRD can identify the characteristic peaks of MgO. researchgate.net Furthermore, after adsorption processes, changes in the XRD pattern, such as peak shifts and the appearance of new peaks, can indicate the formation of new compounds like magnesium phosphate (B84403) (Mg₃(PO₄)₂). researchgate.net The crystalline nature of materials like magnesium hydroxide nanoflakes, which exhibit a hexagonal brucite-type crystallinity, can also be confirmed using XRD. researchgate.net

| Material | XRD Finding | Reference |

|---|---|---|

| Dodecylbenzene sulfonate in 2:1 Mg:Al LDH | Interlayer spacing of 3.05 nm | |

| Magnesium Oxide (MgO) | Characteristic peaks of MgO identified | researchgate.net |

| MgO after phosphate adsorption | Formation of Magnesium Phosphate (Mg₃(PO₄)₂) | researchgate.net |

| Magnesium Hydroxide (Mg(OH)₂) Nanoflakes | Hexagonal brucite-type crystallinity | researchgate.net |

Elemental Analysis and Compositional Mapping (SEM/EDS, X-ray Mapping)

To determine the elemental composition and distribution within a sample, Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Spectroscopy (EDS) is employed. This combination allows for both imaging of the sample's surface and identification of the elements present at specific locations.

In the analysis of magnesium-containing materials, SEM/EDS is crucial for confirming the presence of magnesium and other expected elements. For example, in the study of talc (B1216), which has the chemical formula Mg₃Si₄O₁₀(OH)₂, SEM/EDS analysis is used to detect the characteristic magnesium and silicon peaks. rogersimagingcorp.comnih.gov The atomic weight percent ratio of magnesium to silicon can be empirically determined and compared to the theoretical value. rogersimagingcorp.comnih.gov

EDS analysis can also identify other elements present in the sample, such as oxygen and carbon, which may be part of the compound or from the background. rogersimagingcorp.com In some cases, minor peaks of other elements like aluminum might be detected, which could be attributed to the instrument's background signal. rogersimagingcorp.com Compositional mapping, a feature of EDS, provides a visual representation of how different elements are distributed across the sample's surface, which is invaluable for understanding the homogeneity and phase distribution within the material.

| Analytical Technique | Information Obtained | Example Application | Reference |

|---|---|---|---|

| SEM/EDS | Elemental composition and surface morphology | Detection of Mg and Si in talc particles | rogersimagingcorp.comnih.gov |

| EDS | Quantitative elemental analysis | Determining the Mg/Si atomic weight % ratio | rogersimagingcorp.comnih.gov |

| X-ray Mapping | Elemental distribution across a surface | Visualizing the homogeneity of this compound |

Morphological and Microstructural Characterization

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques that provide high-resolution views of a material's microstructure. SEM offers detailed images of the surface topography, while TEM provides information about the internal structure of the material.

SEM has been utilized to characterize the morphology of various magnesium-containing materials. For instance, in the study of magnesium deposits, SEM images reveal the surface features of the deposited material. researchgate.net Similarly, the morphology of magnesium hydroxide nanoflakes has been observed using SEM. researchgate.net

TEM analysis is employed to investigate the internal structure and interfaces within materials. In magnesium matrix composites, TEM can establish the nature of the bond between reinforcing particles and the magnesium matrix. It can also identify the presence of precipitates at these interfaces. In studies of magnesium alloys, TEM is used to examine the microstructure and its evolution during heat treatment, revealing the precipitation sequence of different phases. researchgate.net

Dynamic Light Scattering (DLS) for Aggregate Size Distribution

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and aggregates in a suspension or solution. It works by analyzing the fluctuations in the intensity of laser light scattered by the moving particles.

DLS is particularly useful for characterizing the size of aggregates that may form in solutions of surfactants like this compound. The technique can determine the average particle size (Z-average) and provide a particle size distribution (PSD). In studies of protein aggregation, for example, DLS has been used to compare the sizes of aggregates formed under different conditions, such as varying heating times and temperatures. diva-portal.org This allows for the assessment of factors that influence aggregate formation and stability. For instance, it has been shown that there is a positive correlation between increased temperature and the size of protein aggregates. diva-portal.org

| Technique | Measurement | Application Example | Reference |

|---|---|---|---|

| Dynamic Light Scattering (DLS) | Z-average size and Particle Size Distribution (PSD) | Characterizing the size of protein aggregates | diva-portal.org |

Cryogenic Transmission Electron Microscopy for Vesicular Morphologies

Cryogenic Transmission Electron Microscopy (Cryo-TEM) is a powerful technique for visualizing the nanoscale self-assembled structures of surfactants in their native aqueous environment. lbem.ch By flash-freezing a thin film of the sample solution, the dynamic structures are preserved in a vitrified, glass-like state, allowing for direct imaging without the artifacts often introduced by conventional electron microscopy preparation methods like drying or staining. researchgate.net

For amphiphilic molecules like this compound, Cryo-TEM can reveal a rich variety of aggregated structures, including micelles and more complex vesicular morphologies. While direct Cryo-TEM studies on this compound are not extensively published, valuable insights can be drawn from analogous systems such as sodium dodecylbenzenesulfonate ([Na]DBS). researchgate.net In aqueous solutions, these types of surfactants are known to form spherical or elongated micelles. However, under certain conditions, such as changes in concentration, temperature, or the addition of salts, these micelles can transition into more complex structures like vesicles. researchgate.net

Vesicles are closed, bilayer structures that enclose a small volume of the aqueous solvent. Cryo-TEM imaging can distinguish between different types of vesicles. Unilamellar vesicles, which consist of a single lipid bilayer, and multilamellar vesicles, composed of multiple concentric bilayers, can be clearly identified. researchgate.net The images obtained from Cryo-TEM provide detailed information on the size distribution, shape, and lamellarity of the vesicular population. For instance, one might observe spherical vesicles of varying diameters, or potentially more complex, non-spherical morphologies depending on the specific sample conditions.

Table 1: Potential Vesicular Morphologies of this compound Observable by Cryo-TEM

| Vesicle Type | Description | Expected Appearance in Cryo-TEM |

| Unilamellar Vesicles (ULVs) | A single bilayer of surfactant molecules enclosing an aqueous core. | Circular or elliptical outlines of a single, thin, dark line (the bilayer). |

| Multilamellar Vesicles (MLVs) | Multiple, concentric bilayers of surfactant molecules. | A series of concentric dark rings, resembling an onion cross-section. |

| Oligolamellar Vesicles (OLVs) | Vesicles with a few, typically two to five, concentric bilayers. | A small number of concentric dark rings. |

| Non-spherical Vesicles | Vesicles that deviate from a spherical shape, possibly due to packing constraints or interactions. | Elongated, tubular, or irregularly shaped closed structures. |

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. labwrench.com This technique is highly valuable for determining the thermal stability, decomposition profile, and composition of materials like this compound.

The thermal decomposition of this compound is expected to occur in a multi-step process. The initial weight loss, typically at temperatures below 200°C, is generally attributed to the loss of absorbed or bound water molecules. labwrench.comnetzsch.com Following dehydration, the main decomposition of the organic part of the molecule occurs at higher temperatures. For similar compounds like sodium dodecylbenzene sulfonate, significant weight loss is observed in the range of 300-500°C. researchgate.net This stage involves the breakdown of the dodecylbenzene chain and the sulfonate group. The final residue at high temperatures would likely be magnesium oxide, a stable inorganic compound. researchgate.netcopernicus.org The presence of the magnesium ion may influence the decomposition temperature and the nature of the intermediate products compared to its sodium counterpart.

Table 2: Hypothetical TGA Data for the Thermal Decomposition of this compound

| Temperature Range (°C) | Weight Loss (%) | Associated Process |

| 50 - 150 | 5 - 10 | Dehydration (loss of water molecules) |

| 300 - 450 | 40 - 50 | Decomposition of the dodecyl alkyl chain |

| 450 - 600 | 20 - 30 | Decomposition of the benzenesulfonate (B1194179) group and formation of intermediates |

| > 600 | - | Formation of stable magnesium oxide residue |

It is important to note that the exact temperatures and percentage weight losses can be influenced by experimental conditions such as the heating rate and the composition of the purge gas (e.g., inert or oxidative atmosphere). labwrench.com

Interfacial Phenomena and Solution Thermodynamics of Magnesium Dodecylbenzenesulfonate

Critical Micelle Concentration (CMC) and Surface Activity Investigations

The ability of magnesium dodecylbenzenesulfonate to alter surface and interfacial properties is central to its utility. A key parameter in understanding this behavior is the critical micelle concentration (CMC), the concentration at which individual surfactant molecules (monomers) begin to aggregate into organized structures known as micelles.

Determination of CMC and Surface Tension

The critical micelle concentration (CMC) of surfactants like dodecylbenzenesulfonates can be determined by various methods, including surface tension measurements. As the concentration of the surfactant increases, the surface tension of the solution decreases until the CMC is reached, after which it remains relatively constant. For instance, in a study of sodium dodecylbenzenesulfonate (a close analog), the CMC was identified as the point where a distinct change in the slope of the surface tension versus concentration curve occurred. beloit.edu The surface tension of aqueous solutions of alkylaryl sulfonates is significantly lowered by the surfactant. researchgate.net

A typical method for determining the CMC involves plotting the absorbance of a solution containing a water-insoluble dye against the surfactant concentration. beloit.edu The dye becomes solubilized within the micelles as they form, leading to a noticeable color change and an increase in absorbance, with the onset of this change corresponding to the CMC. beloit.edu For sodium dodecylbenzenesulfonate, a typical CMC value observed using this method is 0.0016 M. beloit.edu

The table below presents data on the surface tension of sodium dodecylbenzenesulfonate (SDBS) solutions at different concentrations, which is analogous to the behavior expected for this compound.

| Concentration of SDBS (wt%) | Surface Tension (mN/m) |

| 0.00005 | Decreases with salt addition |

| 0.0005 | Decreases with salt addition |

| 0.005 | Less influenced by salt addition |

This interactive data table is based on analogous data for Sodium Dodecylbenzenesulfonate (SDBS) and illustrates the expected trend for this compound. The surface tension generally decreases with increasing surfactant concentration until the CMC is reached.

Influence of Electrolytes and Ionic Strength on Interfacial Properties

The presence of electrolytes significantly impacts the interfacial properties of dodecylbenzenesulfonate solutions. The addition of salts, particularly those with divalent cations like Mg²⁺, can lead to a decrease in the CMC. ias.ac.inmdpi.com This is attributed to the screening of the electrostatic repulsion between the anionic head groups of the surfactant molecules, which promotes micelle formation at lower concentrations. ias.ac.in

Studies on sodium dodecylbenzenesulfonate have shown that the ability of salts to reduce the CMC follows the order Ca²⁺ > Mg²⁺ > K⁺ > Na⁺. mdpi.com The presence of MgCl₂ was found to cause the most significant decrease in the CMC of sodium dodecylbenzenesulfonate compared to NaCl, KCl, and NH₄Cl. ias.ac.in This effect is due to the increased shielding provided by the divalent magnesium ions, which reduces the repulsion between the sulfonate head groups. ias.ac.in

Increasing the ionic strength of the solution generally leads to a decrease in the surface tension at concentrations below the CMC. researchgate.net However, at very high salt concentrations, the surface tension may start to increase again. psecommunity.org The influence of inorganic salts on the surface tension of a sodium dodecylbenzenesulfonate solution is less pronounced at higher surfactant concentrations. mdpi.com

The following table summarizes the effect of different electrolytes on the CMC of sodium dodecylbenzenesulfonate, providing insight into the expected behavior for this compound.

| Electrolyte | Effect on CMC of SDBS |

| MgCl₂ | Highest decrease |

| CaCl₂ | Significant decrease |

| KCl | Moderate decrease |

| NaCl | Least decrease |

This interactive data table, based on data for Sodium Dodecylbenzenesulfonate (SDBS), demonstrates the general trend of how different electrolytes are expected to influence the Critical Micelle Concentration (CMC) of this compound.

Temperature Dependence of Solution Surface Properties

Temperature is another crucial factor influencing the surface properties of surfactant solutions. An increase in temperature can affect both the CMC and the surface tension. For alkylaryl sulfonate surfactants, an elevation in temperature has been noted to reduce both the surface tension and the critical micellar concentration. researchgate.net This is because higher temperatures can increase the solubility of the surfactant monomers and also affect the hydration of the hydrophilic head groups, thereby influencing the thermodynamics of micellization.

Self-Assembly and Aggregation Behavior in Aqueous and Non-Aqueous Systems

The self-assembly of this compound into various aggregates is a fundamental aspect of its behavior in solution, driving many of its applications.

Formation of Micelles and Their Thermodynamic Parameters

In aqueous solutions above the CMC, this compound molecules aggregate to form micelles. These are typically spherical structures with the hydrophobic dodecylbenzene (B1670861) tails forming a core and the hydrophilic magnesium sulfonate head groups facing the surrounding water. The formation of these aggregates is an entropically driven process, primarily due to the release of water molecules from the hydrocarbon chains.

The thermodynamics of micellization can be described by parameters such as the standard Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m) of micellization. Generally, the ΔG°m for micellization is negative, indicating a spontaneous process. The addition of electrolytes makes the ΔG°m more negative, signifying that micelle formation is more favorable in the presence of salt. nih.gov

The aggregation number, which is the average number of surfactant molecules in a micelle, can be calculated from experimental data. ias.ac.in For sodium dodecylbenzenesulfonate in the presence of salts, the aggregation number has been observed to increase, suggesting the formation of larger micelles. ias.ac.in

Vesicle Formation Mechanisms and Stability

Under certain conditions, surfactants like dodecylbenzenesulfonates can form more complex structures than simple micelles, such as vesicles. Vesicles are spherical bilayers enclosing an aqueous core. The formation of vesicles from single-tailed anionic surfactants like sodium dodecylbenzenesulfonate has been reported to be mediated by solid surfaces, such as anionic clays (B1170129), without the need for co-surfactants.

These vesicles have shown good stability, and a phenomenon of self-reproduction has been observed when "preformed" vesicles are mixed with their corresponding micellar solutions. This suggests a potential pathway for the formation of protocell-like structures under plausible prebiotic conditions. The transition from micelles to vesicles can also be induced in high-salinity environments, highlighting the role of ionic conditions in directing the self-assembly process.

Colloidal and Liquid Crystal Phase Formation

The phase behavior of dodecylbenzenesulfonates is significantly influenced by the nature of the counterion and the concentration in water. researchgate.net For divalent anionic surfactants like this compound, the larger and more strongly hydrated magnesium ion, compared to a monovalent ion like sodium, plays a crucial role in the packing of the surfactant molecules. This leads to the formation of various lyotropic liquid crystal phases as the concentration of the surfactant in water increases.

Studies on analogous systems, such as calcium dodecylbenzenesulfonate and mixtures of sodium dodecylbenzenesulfonate with non-ionic surfactants, provide insight into the expected phases. researchgate.netresearchgate.net The primary phases identified in these systems include:

Micellar Phase (L1): At low concentrations, the surfactant monomers aggregate to form spherical or cylindrical micelles dispersed in the aqueous solution.

Hexagonal Phase (H1): As concentration increases, cylindrical micelles may pack into a two-dimensional hexagonal array. researchgate.netnih.gov

Lamellar Phase (Lα): At still higher concentrations, the surfactant molecules arrange into bilayers separated by layers of water. researchgate.netresearchgate.netnih.gov This phase is often extensive in divalent surfactant systems. Research on calcium dodecylbenzenesulfonate shows a prominent lamellar phase, suggesting similar behavior for the magnesium counterpart. researchgate.net

Cubic and Intermediate Phases: Complex bicontinuous cubic structures and other intermediate phases can also form in the regions between the primary hexagonal and lamellar phases. researchgate.net

The identification and characterization of these phases are typically performed using techniques such as polarizing optical microscopy, small-angle X-ray scattering (SAXS), and differential scanning calorimetry (DSC). researchgate.netresearchgate.net The presence of divalent cations like Mg²⁺ is known to have a more pronounced effect on the viscoelasticity and phase behavior compared to monovalent cations due to their higher charge density. mdpi.com

Mixed Micellization with Co-surfactants and Polymeric Species

The aggregation behavior of this compound can be significantly modified by the presence of other surface-active species, such as non-ionic co-surfactants or polymers. The mixing of surfactants is often employed to achieve properties superior to those of the individual components, a phenomenon known as synergism. mdpi.com

When this compound is mixed with a non-ionic surfactant, the critical micelle concentration (CMC) of the mixture is typically lower than that of the individual surfactants. researchgate.net This increased efficiency in micelle formation is driven by favorable interactions between the different surfactant molecules in the micelle. The electrostatic repulsion between the anionic headgroups of the dodecylbenzenesulfonate is reduced by the insertion of the non-polar non-ionic surfactant molecules, which act as spacers. acs.org

The behavior of these mixed systems can be quantitatively described using theoretical frameworks like the Rubingh regular solution theory (RST). mdpi.comepa.gov This model allows for the calculation of key parameters that describe the interactions in the mixed micelle:

Interaction Parameter (β): A negative value for β indicates synergistic interactions (attraction) between the two types of surfactants in the micelle.

Activity Coefficients (f₁, f₂): Values less than unity for the activity coefficients also point towards non-ideal, attractive interactions. mdpi.com

The formation of mixed micelles is a thermodynamically favorable process, as evidenced by the negative values of the Gibbs free energy of micellization (ΔG°mic). mdpi.comepa.gov The mixing of anionic surfactants like dodecylbenzenesulfonates with non-ionic surfactants has practical advantages, such as reducing the total amount of surfactant needed and mitigating the loss of surfactant to adsorption on surfaces. researchgate.net

Adsorption Mechanisms at Interfaces

Adsorption Isotherms and Kinetics on Solid Surfaces

The adsorption of this compound from an aqueous solution onto solid surfaces is a dynamic process involving mass transfer to the surface and attachment. The rate and equilibrium of this process are described by kinetic and isotherm models, respectively.

Adsorption Kinetics Experimental studies on the adsorption of dodecylbenzenesulfonates onto various mineral and metal alloy surfaces consistently show that the process is well-described by the pseudo-second-order kinetic model . frontiersin.orgnih.govresearchgate.netscispace.com This model's applicability suggests that the rate-limiting step is chemisorption, involving the formation of a chemical bond or the sharing of electrons between the surfactant and the surface. nih.govscispace.com

Adsorption Isotherms Adsorption isotherms describe the relationship between the concentration of the surfactant in the solution and the amount adsorbed on the solid surface at equilibrium. The Langmuir isotherm model is frequently used to describe the adsorption of dodecylbenzenesulfonates. scispace.com This model assumes that adsorption occurs as a monolayer on a homogeneous surface where all adsorption sites are energetically equivalent. scispace.com In some cases, the Freundlich isotherm model , which describes adsorption on heterogeneous surfaces, may also provide a good fit to the experimental data. scispace.com

| Model Type | Model Name | Key Implication |

|---|---|---|

| Kinetics | Pseudo-Second-Order | The rate-limiting step is chemical adsorption (chemisorption). nih.gov |

| Isotherm | Langmuir | Adsorption occurs as a uniform monolayer on the surface. scispace.com |

| Isotherm | Freundlich | Adsorption occurs on a heterogeneous surface with varying site energies. |

Formation and Characteristics of Adsorbed Films

The adsorption of this compound onto a surface results in the formation of an organized film that alters the interfacial properties. The structure of this film depends on the surfactant concentration and the nature of the solid surface.

Following the principles of the Langmuir isotherm, the initial adsorption typically results in the formation of a monolayer . scispace.com In this film, the surfactant molecules orient themselves with their hydrophobic dodecyl tails generally directed away from the aqueous phase, creating a more hydrophobic surface. The formation of such a hydrophobic film acts as a barrier, isolating the underlying surface from the bulk solution.

On layered materials like certain clays, the adsorption process can be more complex. In addition to adsorption on the external surface, the surfactant anions can also penetrate the interlayer spaces of the mineral, a process known as intercalation. nih.govresearchgate.net This can lead to a rougher surface morphology and changes in the interlayer spacing of the material. nih.govresearchgate.net The adsorption is often driven by strong chemical interactions, as indicated by kinetic models and spectroscopic analysis showing the formation of chemical bonds between the surfactant and the surface. frontiersin.org

Electrostatic and Hydrophobic Interactions Governing Adsorption

The adsorption of this compound at solid-liquid interfaces is governed by a combination of two primary forces: hydrophobic interactions and electrostatic interactions. nih.govresearchgate.net

Hydrophobic Interactions: The non-polar dodecyl chain of the surfactant has a low affinity for water. To minimize its contact with water, the chain preferentially adsorbs onto surfaces, especially if the surface itself is hydrophobic. This effect is a major driving force for the accumulation of surfactant molecules at the interface. researchgate.net

Electrostatic Interactions: The negatively charged sulfonate (-SO₃⁻) headgroup interacts with the electrical charge of the solid surface.

On a positively charged surface , there is a strong electrostatic attraction that promotes the adsorption of the anionic surfactant. acs.orgresearchgate.net

On a negatively charged surface (e.g., silica (B1680970) or many clays at neutral pH), there is an electrostatic repulsion that opposes adsorption. nih.govrsc.org

Interactions of Magnesium Dodecylbenzenesulfonate with Diverse Material Systems

Polymeric Matrices and Composite Materials

The incorporation of magnesium dodecylbenzenesulfonate into polymeric systems can lead to significant alterations in their solution behavior, rheological characteristics, and interfacial properties within composites. These effects are primarily driven by the surfactant's ability to self-assemble and adsorb at interfaces.

Polymer-Surfactant Complexation and Phase Behavior in Solution

The interaction between this compound and polymers in an aqueous solution is a complex phenomenon governed by a delicate balance of forces, including electrostatic interactions, hydrophobic associations, and hydrogen bonding. The phase behavior of such systems is highly dependent on factors like polymer and surfactant concentration, temperature, and the chemical nature of the polymer. fiveable.me

In solutions containing non-ionic polymers, the primary driving force for complexation is the hydrophobic interaction between the alkyl chains of the surfactant and the polymer backbone. This can lead to the formation of polymer-surfactant complexes, where the surfactant molecules form micelle-like aggregates along the polymer chain. The presence of the divalent magnesium cation can further influence these interactions through bridging effects or by altering the hydration sphere of the polymer and surfactant.

For ionic polymers, electrostatic interactions play a more dominant role. With anionic polymers, repulsion between the negatively charged polymer and the anionic head of the dodecylbenzenesulfonate can hinder complexation. Conversely, with cationic polymers, strong electrostatic attraction can lead to the formation of insoluble complexes and phase separation, even at very low concentrations.

The phase diagrams of polymer-surfactant solutions can exhibit various regions, including single-phase regions of molecularly dissolved species or polymer-surfactant complexes, and two-phase regions where a polymer-rich and a surfactant-rich phase coexist. fiveable.me The critical aggregation concentration (CAC), the concentration at which surfactant molecules begin to form aggregates on the polymer chain, is a key parameter in these systems and is typically lower than the critical micelle concentration (CMC) of the pure surfactant.

Influence on Rheological Properties of Polymeric Fluids

The rheological, or flow, properties of polymeric fluids can be significantly modified by the addition of this compound. crodaagriculture.com The nature and extent of this influence depend on the type of polymer-surfactant interactions and the resulting microstructures in the solution.

In systems where associative complexes are formed, the viscosity of the polymeric fluid can increase substantially. This is attributed to the formation of a transient network structure held together by the surfactant-mediated cross-links between polymer chains. The strength of this network, and thus the viscosity, is dependent on the concentration of both the polymer and the surfactant.

Conversely, in some instances, the addition of this compound can lead to a decrease in viscosity. This can occur if the surfactant disrupts existing polymer-polymer associations or if it induces a conformational change in the polymer chains, leading to a more compact structure.

The shear-thinning behavior of many polymer solutions, where viscosity decreases with increasing shear rate, can also be influenced. The presence of the surfactant can either enhance or reduce the shear-thinning effect, depending on the stability of the polymer-surfactant complexes under shear. At high shear rates, the network structure can be disrupted, leading to a drop in viscosity.

The ability of surfactants to modify the viscosity of formulations is a critical aspect in many industrial applications, where precise control over the flow behavior is required. crodaagriculture.com For instance, in the formulation of agrochemical suspension concentrates, rheology modifiers are essential for preventing sedimentation during storage while allowing for easy pouring and application. crodaagriculture.com

Interfacial Adhesion and Compatibilization in Polymer Composites

In polymer composites, particularly those containing metallic fillers like magnesium, achieving strong interfacial adhesion between the hydrophobic polymer matrix and the hydrophilic filler is a significant challenge. mdpi.commdpi.com this compound can act as an effective compatibilizer or coupling agent to improve this adhesion. mdpi.com

The amphiphilic nature of the surfactant allows it to orient itself at the polymer-filler interface. The hydrophilic sulfonate head group can adsorb onto the surface of the magnesium filler, while the hydrophobic alkylbenzene tail can entangle with the polymer chains of the matrix. mdpi.com This molecular bridge enhances the compatibility between the two phases, leading to improved stress transfer from the matrix to the filler and, consequently, enhanced mechanical properties of the composite. mdpi.comnih.gov

The use of such compatibilizers can lead to a more uniform dispersion of the filler particles within the polymer matrix, preventing agglomeration and reducing the formation of stress concentration points. mdpi.comnih.gov This is crucial for obtaining composites with consistent and predictable mechanical performance. Studies on polylactic acid (PLA)/magnesium composites have shown that the introduction of an amphiphilic copolymer at the interface significantly improves interfacial adhesion. mdpi.comnih.gov This is evidenced by a decrease in the damping factor (tanδ), which indicates a more stable interface. mdpi.comnih.gov

Synthesis and Application of Magnesium-Imprinted Polymers

Molecularly imprinted polymers (MIPs) are synthetic materials with tailor-made recognition sites for a specific target molecule. cmu.edu While direct research on the use of this compound in the synthesis of magnesium-imprinted polymers is limited, the principles of molecular imprinting suggest its potential utility.

In the synthesis of a magnesium-imprinted polymer, a functional monomer capable of interacting with the magnesium ion is polymerized in the presence of a cross-linker and a template, which is the magnesium ion itself. abechem.comresearchgate.netresearchgate.net After polymerization, the magnesium ion is removed, leaving behind a cavity with a shape and chemical functionality complementary to the magnesium ion. cmu.edu

This compound could potentially be used in this process in several ways. The magnesium ion of the salt could serve as the template. Alternatively, the dodecylbenzenesulfonate anion could act as a counter-ion to a cationic functional monomer, influencing the pre-polymerization complex and the subsequent recognition properties of the imprinted polymer. The long alkyl chain could also be used to create a specific hydrophobic microenvironment within the imprinted cavity.

Magnesium-imprinted polymers have potential applications in areas such as selective extraction of magnesium ions from complex matrices, fabrication of ion-selective electrodes for magnesium detection, and in chromatographic separations. abechem.comresearchgate.net For example, magnesium-imprinted polymeric nanoparticles have been successfully synthesized using itaconic acid as the functional monomer and have been applied as an ionophore in a PVC membrane electrode for the selective determination of magnesium ions. abechem.comresearchgate.net

Metallic Substrates and Corrosion Science

Magnesium and its alloys are known for their low density and high strength-to-weight ratio, but their high reactivity makes them susceptible to corrosion. uq.edu.au Anionic surfactants like this compound can play a crucial role in mitigating this corrosion.

Mechanism of Corrosion Inhibition on Magnesium Alloys

This compound, and its sodium salt (SDBS) which has been more extensively studied, acts as an effective corrosion inhibitor for magnesium alloys in corrosive environments such as those containing chloride ions. bohrium.comresearchgate.netresearchgate.netpku.edu.cniaea.org The primary mechanism of inhibition is the adsorption of the dodecylbenzenesulfonate anions onto the surface of the magnesium alloy, forming a protective hydrophobic film. bohrium.comresearchgate.netresearchgate.net

This adsorbed film acts as a physical barrier, isolating the metallic surface from the aggressive electrolyte and hindering both the anodic dissolution of magnesium and the cathodic hydrogen evolution reaction. bohrium.comresearchgate.net This type of inhibitor is therefore classified as a mixed-type inhibitor. researchgate.net

The adsorption process has been found to obey the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the alloy surface. bohrium.comresearchgate.netresearchgate.net The adsorption is a spontaneous and exothermic process, driven by the interaction between the charged sulfonate head group and the charged metal surface, as well as hydrophobic interactions between the long alkyl chains. researchgate.net

Electrochemical studies, such as electrochemical impedance spectroscopy (EIS) and polarization curve measurements, have demonstrated the effectiveness of dodecylbenzenesulfonate in increasing the corrosion resistance of magnesium alloys. bohrium.comresearchgate.netresearchgate.netpku.edu.cn The formation of the protective film leads to an increase in the charge transfer resistance and a decrease in the corrosion current density.

Below is a data table summarizing the corrosion inhibition efficiency of sodium dodecylbenzenesulfonate (SDBS) on AZ31 magnesium alloy in a 3.5 wt% NaCl solution, as determined by electrochemical measurements.

| SDBS Concentration (M) | Immersion Time (h) | Inhibition Efficiency (%) |

| 0.008 | 72 | 93.9 |

| 0.008 | Not Specified | > 90 |

Electrochemical and Surface Analytical Studies of Protective Layers

The formation of protective layers by dodecylbenzenesulfonate (DBS) on magnesium and its alloys is a subject of significant research, aimed at mitigating the high reactivity and corrosion susceptibility of these metals. While much of the literature focuses on the sodium salt, sodium dodecylbenzenesulfonate (SDBS), the fundamental interactions are governed by the DBS anion, making these studies highly relevant to understanding the behavior of this compound.

Electrochemical studies, such as Electrochemical Impedance Spectroscopy (EIS) and polarization curves, have been instrumental in characterizing the protective efficacy of DBS films. nih.govpku.edu.cn Research on the AZ31 magnesium alloy in a 3.5% NaCl solution demonstrated that SDBS strongly inhibits corrosion, with an efficiency exceeding 90% at a concentration of 0.008 mol·L⁻¹. nih.govpku.edu.cn The adsorption of DBS on the magnesium alloy surface is identified as a key mechanism, which follows the Langmuir adsorption isotherm. pku.edu.cn This suggests the formation of a monolayer of DBS molecules on the metal surface.

Surface analytical techniques provide further insight into the nature of these protective layers. Scanning Kelvin Probe Force Microscopy (SKPFM) has revealed the formation of a thin, hydrophobic SDBS film on the magnesium alloy surface. This hydrophobic layer acts as a physical barrier, isolating the alloy from the corrosive electrolyte and thereby inhibiting micro-galvanic corrosion. The adsorption process is spontaneous and exothermic, indicating that it is energetically favorable. pku.edu.cn It has been observed that increasing the temperature does not enhance the inhibition efficiency, which is consistent with a physical adsorption mechanism. pku.edu.cn

The DBS anion is considered a mixed-type inhibitor, meaning it affects both the anodic and cathodic reactions of the corrosion process. However, it predominantly inhibits the anodic dissolution of the magnesium alloy. nih.govpku.edu.cn This is achieved by the DBS molecules adsorbing onto the surface and blocking active sites where the metal would otherwise oxidize and dissolve.

Table 1: Electrochemical and Adsorption Data for Dodecylbenzenesulfonate on Magnesium Alloy

| Parameter | Value/Observation | Reference |

| Inhibition Efficiency | >90% at 0.008 mol·L⁻¹ SDBS in 3.5% NaCl | nih.govpku.edu.cn |

| Adsorption Isotherm | Langmuir | pku.edu.cn |

| Inhibitor Type | Mixed-type, predominantly anodic | nih.govpku.edu.cn |

| Adsorption Nature | Spontaneous and exothermic physical adsorption | pku.edu.cn |

| Effect of Temperature | Inhibition efficiency does not increase with temperature | pku.edu.cn |

Impact on Anodic Performance and Discharge Characteristics of Magnesium-Based Batteries

The application of this compound and its sodium counterpart as electrolyte additives has been explored to enhance the performance of magnesium-based batteries, such as magnesium-air and magnesium-sulfur batteries. researchgate.net These batteries are of great interest due to the high theoretical energy density of magnesium. bohrium.com

In the context of magnesium-air batteries, the addition of sodium dodecylbenzenesulfonate to the electrolyte has been shown to improve discharge performance. researchgate.net Specifically, in an electrolyte containing 3.5 wt% sodium chloride, the addition of SDBS along with sodium phosphate (B84403) led to a notable increase in the discharge potential and anode utilization. researchgate.net The self-corrosion rate of the magnesium anode was also observed to decrease with the addition of these additives. researchgate.net This reduction in self-corrosion is crucial as it minimizes the parasitic reactions that consume the anode material without contributing to the battery's electrical output.

The mechanism behind this improvement is attributed to the adsorption of the dodecylbenzenesulfonate anion onto the surface of the magnesium hydroxide (B78521) film that naturally forms on the anode. researchgate.net This adsorbed layer appears to stabilize the surface and reduce the rate of direct chemical attack by the electrolyte, thus preserving the anode for the desired electrochemical discharge reaction.

While direct studies on this compound in magnesium-sulfur batteries are limited, the principles observed in magnesium-air batteries are relevant. The stabilization of the magnesium anode is a critical challenge in magnesium-sulfur systems as well. bohrium.com The formation of a passivating layer on the magnesium anode can impede the reversible stripping and plating of magnesium ions, which is essential for rechargeable battery operation. The use of surfactants like dodecylbenzenesulfonate could potentially modify the anode-electrolyte interface, mitigating passivation and improving the long-term cycling stability of the battery.

Table 2: Effect of Dodecylbenzenesulfonate Additive on Magnesium-Air Battery Performance

| Performance Metric | Observation | Reference |

| Discharge Potential | Increased with additive | researchgate.net |

| Anode Utilization | Increased with additive | researchgate.net |

| Self-Corrosion Rate | Decreased with additive | researchgate.net |

Role as Modifiers in High-Temperature Corrosion Environments

Currently, there is a lack of specific research literature detailing the application of this compound as a corrosion inhibitor or modifier in high-temperature environments. The existing studies on the corrosion inhibition properties of dodecylbenzenesulfonates on magnesium alloys have primarily been conducted at or near ambient temperatures.

Research on sodium dodecylbenzenesulfonate (SDBS) as a corrosion inhibitor for AZ31 magnesium alloy in a sodium chloride solution indicated that an increase in temperature did not lead to an increase in inhibition efficiency. pku.edu.cn The study found that the adsorption of SDBS onto the magnesium alloy surface is an exothermic process. pku.edu.cn In thermodynamics, exothermic processes are generally less favorable at higher temperatures. This suggests that the protective film formed by the adsorption of dodecylbenzenesulfonate anions may become less stable and offer reduced protection as the temperature rises.

The corrosion of magnesium alloys is known to accelerate at elevated temperatures, as seen in studies of their behavior in high-temperature deionized water. The protective surface film, typically composed of magnesium oxide and magnesium hydroxide, can be compromised by more intense hydrogen evolution at higher temperatures. For an inhibitor to be effective in such conditions, it would need to form a thermally stable and robust protective layer. Based on the current understanding of the adsorption mechanism of dodecylbenzenesulfonate, it is unlikely to be an effective high-temperature corrosion inhibitor for magnesium alloys.

Inorganic Adsorbents and Mineral Surfaces

Intercalation Chemistry with Layered Double Hydroxides

Layered double hydroxides (LDHs), also known as hydrotalcite-like compounds, are a class of anionic clays (B1170129) with a unique layered structure. This structure allows them to host various anions between their positively charged layers, a process known as intercalation. The dodecylbenzenesulfonate anion can be intercalated into the interlayer space of LDHs, such as those containing magnesium and aluminum (MgAl-LDHs).

The intercalation of dodecylbenzenesulfonate into LDHs is typically achieved through anion exchange, where the original anions in the LDH, often nitrates or carbonates, are replaced by the dodecylbenzenesulfonate anions. This process can be confirmed by techniques such as X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR). XRD patterns show an increase in the basal spacing of the LDH, which corresponds to the size of the intercalated anion.

The intercalation of the long-chain dodecylbenzenesulfonate anion significantly modifies the properties of the LDH. The interlayer space is expanded, and the surface of the LDH becomes more organophilic or hydrophobic. This modification is crucial for applications where the LDH is used as a carrier for hydrophobic molecules or as an adsorbent for organic pollutants.

The synthesis of dodecylbenzenesulfonate-intercalated LDHs can be carried out using various methods, including co-precipitation and reverse microemulsions. The reverse microemulsion technique allows for control over the nucleation and growth of the LDH, potentially leading to the formation of uniform nanoplatelets.

Table 3: Intercalation of Dodecylbenzenesulfonate into Layered Double Hydroxides

| Property/Parameter | Observation | Reference |

| Intercalation Method | Anion exchange, co-precipitation, reverse microemulsion | |

| Structural Change | Increased basal spacing in XRD patterns | |

| Surface Property | Increased hydrophobicity | |

| Application | Carrier for hydrophobic molecules, adsorbent |

Adsorption Behavior for Environmental Contaminant Remediation

The modification of clays and other inorganic adsorbents with this compound, or more commonly its sodium salt, enhances their capacity to remove organic pollutants from water. Natural clays often have a limited ability to adsorb non-polar organic contaminants due to their hydrophilic surfaces. By intercalating or coating the clay with dodecylbenzenesulfonate, the surface becomes more hydrophobic, which promotes the partitioning of organic pollutants from the aqueous phase onto the adsorbent.

Modified clays and LDHs have shown effectiveness in adsorbing a range of organic pollutants, including polycyclic aromatic hydrocarbons (PAHs). The adsorption mechanism is primarily based on the hydrophobic interactions between the non-polar organic molecules and the long alkyl chains of the dodecylbenzenesulfonate. In some cases, electrostatic interactions can also play a role, especially with charged organic pollutants.

For instance, LDHs intercalated with sodium dodecyl sulfate (B86663) (a similar surfactant) have been used to create multifunctional adsorbents for the removal of dyes like Congo red. The presence of the surfactant in the interlayer space increases the surface area and provides more adsorption sites. Similarly, magnesium-modified fly ash has been investigated as an adsorbent for methylene (B1212753) blue, demonstrating the potential of magnesium-based materials in wastewater treatment.

The use of magnesium sulfate has also been explored for the remediation of petroleum-impacted groundwater. In these applications, the sulfate component serves as an electron acceptor to stimulate the anaerobic biodegradation of petroleum contaminants. While this is a different mechanism from adsorption by modified clays, it highlights the environmental applications of magnesium compounds.

Table 4: Application of Dodecylbenzenesulfonate-Modified Adsorbents in Remediation

| Adsorbent | Contaminant | Key Finding | Reference |

| Modified Clays | Polycyclic Aromatic Hydrocarbons (PAHs) | Enhanced adsorption due to increased hydrophobicity. | |

| SDS-intercalated LDH | Congo Red (dye) | Increased adsorption capacity due to larger surface area and more sites. | |

| Magnesium-modified Fly Ash | Methylene Blue (dye) | Effective adsorption, promoting waste utilization. |

Interactions in Mineral Processing and Flotation Systems

In the field of mineral processing, surfactants like dodecylbenzenesulfonate play a crucial role as collectors or modifiers in flotation. Flotation is a process that separates minerals based on differences in their hydrophobicity.

Specifically, sodium dodecylbenzenesulfonate has been used as a synergistic agent with a primary collector, such as sodium oleate (B1233923), for the flotation separation of magnesite from dolomite. In this system, the addition of SDBS enhances the collecting ability of the sodium oleate and improves its resistance to interfering ions like Ca²⁺ and Mg²⁺. This is particularly beneficial for the selective flotation of magnesite.

The synergistic effect is attributed to the co-adsorption of both SDBS and the primary collector onto the surface of the magnesite. This co-adsorption increases the hydrophobicity of the magnesite surface, making it more amenable to attachment to air bubbles and subsequent flotation. Zeta potential measurements have confirmed that the presence of SDBS leads to a more negative surface charge on the magnesite, indicating adsorption. Furthermore, SDBS can improve the dispersion and solubility of the primary collector in the aqueous solution, which also contributes to its enhanced performance.

The ability to selectively modify the surface properties of minerals is essential for efficient separation, and the use of dodecylbenzenesulfonate, in conjunction with other reagents, provides a valuable tool for achieving this selectivity in complex mineral systems.

Bio-Interactions and Enzymatic Systems

The interaction of this compound with biological systems, particularly proteins and enzymes, is a complex area of study. The behavior of this surfactant is dictated by the interplay between the hydrophobic alkylbenzene tail, the anionic sulfonate headgroup, and the divalent magnesium cation. While specific research on this compound is limited, the interactions can be inferred from the extensive studies on other linear alkylbenzene sulfonates (LAS), such as sodium dodecylbenzenesulfonate (SDS), and the known roles of magnesium ions in biological contexts.

Interaction with Proteins and Enzymes

The interaction between this compound and proteins is primarily driven by the binding of the dodecylbenzenesulfonate anion to the protein structure. Anionic surfactants like dodecylbenzenesulfonate are known to interact strongly with proteins, often leading to significant conformational changes. The hydrophobic tail of the surfactant tends to bind to the nonpolar regions of the protein, disrupting the native hydrophobic core that is crucial for maintaining the protein's three-dimensional structure. This can lead to the unfolding or denaturation of the protein.

The initial interaction often involves the electrostatic binding of the anionic sulfonate headgroups to positively charged amino acid residues on the protein surface, such as lysine (B10760008) and arginine. This is followed by the cooperative binding of more surfactant molecules, driven by hydrophobic interactions, which can cause the protein to unfold and expose more hydrophobic regions, leading to further surfactant binding.

Studies on related systems have shown that the presence of divalent cations can influence the interaction between anionic surfactants and proteins. For example, the interaction of bovine serum albumin (BSA) with anionic surfactants can be affected by the presence of metal ions. researchgate.net It is plausible that the magnesium ions in this compound could modulate the binding of the dodecylbenzenesulfonate anion to proteins, potentially by shielding electrostatic repulsions or by forming complexes with the surfactant and the protein. However, without specific experimental data, the exact nature of this modulation remains speculative.

Influence on Enzymatic Activity and Stability in Micellar Systems

The effect of this compound on enzymatic activity and stability is closely linked to its interaction with the enzyme's structure. Anionic surfactants, including linear alkylbenzene sulfonates, are generally considered to be potent inhibitors of many enzymes. nih.gov The binding of the surfactant to the enzyme can lead to conformational changes that alter the active site, thereby reducing or completely abolishing its catalytic activity. nih.gov

In micellar systems, where the surfactant concentration is above its critical micelle concentration (CMC), enzymes can be encapsulated within the micelles. The microenvironment within the micelle is significantly different from the bulk aqueous solution, which can have a profound impact on enzyme stability and activity. For anionic surfactants like dodecylbenzenesulfonate, the negatively charged environment within the micelle can be detrimental to the stability of many enzymes.

The stability of enzymes in the presence of anionic surfactants is a significant concern, particularly in applications like detergents where enzymes and surfactants are key ingredients. researchgate.net Anionic surfactants can accelerate the autolysis of proteases and can also destabilize enzymes by sequestering essential metal ions, such as Ca²⁺, which are often required for maintaining the structural integrity of the enzyme. researchgate.net

The role of the magnesium cation in this context is multifaceted. On one hand, some enzymes, known as metalloenzymes, require metal ions like Mg²⁺ for their activity and stability. For such enzymes, the presence of this compound could potentially provide the necessary cofactor. On the other hand, the strong denaturing effect of the dodecylbenzenesulfonate anion might overwhelm any potential stabilizing effect of the magnesium ion.

The table below summarizes the general effects of linear alkylbenzene sulfonates (a class to which this compound belongs) on various enzymes, as reported in the literature for related compounds like sodium dodecylbenzenesulfonate. It is important to note that these are general trends and the specific effect of this compound may vary.

| Enzyme | General Effect of Linear Alkylbenzene Sulfonates | Probable Mechanism of Action |

| Proteases (e.g., Subtilisin) | Generally decreased activity and stability. researchgate.net | Unfolding of the enzyme structure, leading to loss of active site conformation. researchgate.net |

| Amylases | Often decreased activity. researchgate.net | Conformational changes and potential competition for essential Ca²⁺ ions. researchgate.net |

| Lipases | Variable effects, can be inhibited or in some cases activated at low concentrations. | Interfacial denaturation at the oil-water interface where lipases are active. |

| Dehydrogenases | Typically inhibited. nih.gov | Disruption of subunit interactions and unfolding of the protein. nih.gov |

Table 1: General Effects of Linear Alkylbenzene Sulfonates on Enzyme Activity

Advanced Computational Chemistry and Theoretical Modeling of Magnesium Dodecylbenzenesulfonate Systems

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal macroscopic properties based on the underlying microscopic interactions. For magnesium dodecylbenzenesulfonate, MD simulations are particularly useful for understanding its behavior at interfaces and its tendency to form complex aggregates in solution.

MD simulations have been employed to investigate the adsorption of dodecylbenzenesulfonate (DBS) anions at various interfaces, such as solid/liquid and air/liquid. pku.edu.cn When magnesium ions (Mg²⁺) are the counterions, their divalent nature significantly influences the resulting adsorbed film. Simulations investigating the effect of divalent cations like Mg²⁺ on sulfonate-based surfactants show that these ions have a strong impact on the hydration structure around the surfactant headgroup. nih.gov

The strong electrostatic attraction between a single Mg²⁺ ion and two DBS⁻ anions promotes the formation of bridges between surfactant molecules at an interface. This bridging leads to a more compact and ordered adsorbed layer compared to that formed by monovalent cations like Na⁺. Simulations can model the precise orientation of the dodecylbenzene (B1670861) tail and the sulfonate headgroup at the interface, revealing how Mg²⁺ ions alter the packing density and thickness of the surfactant film. For instance, studies on the adsorption of plasma proteins onto magnesium alloys, another system where magnesium interfaces are critical, have utilized MD simulations to analyze the detailed atomic-level adsorption processes. arxiv.org The insights from these related systems suggest that the interaction between the hydrophobic alkyl chain and the surface, coupled with the strong ionic pairing of Mg²⁺ with the sulfonate headgroups, dictates the structure of the adsorbed film. pku.edu.cn

The self-assembly of surfactants into micelles and other aggregates in solution is a fundamental process that governs their properties. MD simulations provide a dynamic picture of how individual this compound molecules come together to form larger structures. The process is primarily driven by the hydrophobic effect, which encourages the dodecyl tails to cluster together, minimizing their contact with water.

The presence of divalent Mg²⁺ ions, as opposed to monovalent ions, has a profound effect on the aggregation behavior. Studies on sodium dodecylbenzenesulfonate (SDBS) in the presence of Mg²⁺ ions show that the stronger binding of magnesium to the sulfonate headgroups can lead to the formation of different types of aggregates. nih.govresearchgate.net Simulations indicate that Mg²⁺ ions can reduce the repulsion between the anionic headgroups more effectively than Na⁺, which often results in a lower critical micelle concentration (CMC). Furthermore, the geometry of the aggregates can be altered. While SDBS typically forms spherical micelles, the strong cross-linking ability of Mg²⁺ can promote the formation of rod-like or cylindrical micelles, or even more complex network structures at higher concentrations. researchgate.net Research on the ionic self-assembly between SDBS and other molecules has shown that aggregation can lead to the formation of spherical morphologies. nih.govsigmaaldrich.com

Table 1: Key Findings from Molecular Dynamics Simulations of Related Surfactant Systems

| Simulation Focus | System Studied | Key Findings | Reference(s) |

| Ion-Headgroup Interaction | Sodium dodecyl sulfonate (SDSn) with Mg²⁺/Ca²⁺ | Divalent ions are separated from the headgroup by a stabilizing solvent shell. The energy barrier for ion-pairing is significant due to the rearrangement of the hydration shell. | nih.gov |

| Interfacial Adsorption | Sodium dodecyl benzene (B151609) sulfonate (SDBS) on silica (B1680970) | Surfactant molecules adsorb on the silica surface, forming a hemi-cylindrical micelle with a hydrophobic core. | pku.edu.cn |

| Self-Assembly | Sodium dodecyl benzene sulfonate (SDBS) with polyelectrolytes | In the presence of polymers, SDBS can form an interconnected network of rodlike aggregates, leading to high viscosity. | researchgate.net |

| Protein Adsorption | Plasma proteins on Magnesium alloys (ZK60, AZ31) | Simulations revealed the specific amino acid residues responsible for protein adsorption onto the magnesium surface. | arxiv.org |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the geometric and energetic properties of molecules, making it an invaluable tool for understanding the interactions and reactivity of this compound at a fundamental electronic level.

DFT calculations have been successfully used to determine the binding energies and preferred interaction geometries between the dodecylbenzenesulfonate (DBS⁻) anion and various cations, including Mg²⁺. pku.edu.cn These calculations reveal that the DBS⁻ anion can bind stably with cations in a bidentate fashion, where two oxygen atoms of the sulfonate group coordinate with the metal ion. pku.edu.cnresearchgate.net

The strength of this binding is dependent on both the cation and the surrounding solvent. DFT studies comparing the interaction of DBS⁻ with Na⁺, Mg²⁺, and Ca²⁺ show that the binding energy is significantly stronger for the divalent cations. pku.edu.cnresearchgate.net This stronger interaction with Mg²⁺ has a notable effect on the surfactant's behavior at interfaces, such as the air-water interface. The introduction of a magnesium ion greatly disturbs the stable hydrated complex that a lone DBS⁻ anion forms with water molecules. pku.edu.cn The degree of this disturbance to the hydration shell is more significant for divalent cations than for monovalent ones, following the order Ca²⁺ > Mg²⁺ > Na⁺. researchgate.net

Table 2: DFT-Calculated Binding Energies of Dodecylbenzenesulfonate (DBS⁻) with Various Cations in Different Solvents

| Cation | Solvent | Binding Energy (kJ/mol) | Interaction Type | Reference(s) |

| Na⁺ | Water | -273.71 | Bidentate | pku.edu.cn |

| Mg²⁺ | Water | -639.11 | Bidentate | pku.edu.cn |

| Ca²⁺ | Water | -714.24 | Bidentate | pku.edu.cn |

| Na⁺ | n-dodecane | -423.51 | Bidentate | pku.edu.cn |

| Mg²⁺ | n-dodecane | -983.33 | Bidentate | pku.edu.cn |

| Ca²⁺ | n-dodecane | -1061.27 | Bidentate | pku.edu.cn |

DFT is a powerful method for elucidating reaction mechanisms by calculating the energies of reactants, products, and transition states. While specific DFT studies on the reaction mechanisms of this compound are not widely published, the methodology can be applied to understand its synthesis and degradation. For example, overbased magnesium sulfonates are produced by reacting magnesium oxide with dodecylbenzene sulfonic acid, followed by treatment with carbon dioxide. prepchem.comgoogle.com

DFT could be used to model this carbonation process, identifying the transition states and intermediates as CO₂ reacts with the magnesium oxide-sulfonate complex. This would clarify how the colloidal magnesium carbonate is formed and stabilized by the sulfonate soap. Similarly, DFT can predict the most likely sites for chemical attack on a molecule. In studies of the photocatalytic degradation of related compounds, DFT has been used to calculate the electrostatic potential distribution to identify the active reaction sites on the molecule. nih.gov This approach could be used to predict the degradation pathway of this compound under various conditions, identifying which bonds are most susceptible to breaking.

Theoretical Models for Solution Behavior

The behavior of this compound in solution can be described by theoretical models that build upon the insights gained from MD and DFT simulations. These models aim to predict macroscopic properties, such as viscosity and phase behavior, based on the underlying molecular interactions.

The primary feature of this compound that distinguishes it from its sodium counterpart is the 2:1 stoichiometry of the anion to the cation. Theoretical models must account for the strong electrostatic bridging effect of the Mg²⁺ ion between two DBS⁻ anions. This strong interaction, confirmed by the high binding energies predicted by DFT, leads to a significant reduction in the critical micelle concentration (CMC) compared to SDBS. pku.edu.cnresearchgate.net

Models based on classical thermodynamics, such as the pseudo-phase separation model, can be adapted to incorporate the specific ion-binding characteristics of the Mg²⁺-DBS⁻ system. researchgate.net These models treat micelle formation as a phase transition, allowing for the calculation of thermodynamic parameters like the standard free energy, enthalpy, and entropy of micellization. Isothermal titration calorimetry (ITC) experiments on related systems, combined with theoretical modeling, have been used to determine these thermodynamic quantities. acs.org For this compound, such models would predict a more favorable (more negative) Gibbs free energy of micellization due to the stronger electrostatic contributions facilitated by the magnesium ion.

Prediction of Mixed Micellization Parameters (Clint, Rubingh, Motomura, Rodenas Models)

The formation of micelles is a hallmark of surfactant behavior, and in many practical applications, surfactants are used in mixtures to achieve synergistic effects. When this compound is mixed with other surfactants, the properties of the resulting mixed micelles can be predicted using several theoretical models. These models are invaluable for designing formulations with specific properties without extensive empirical testing.

Regular Solution Theory (RST), particularly the Rubingh model , is a cornerstone for analyzing the interactions between different surfactant molecules in a mixed micelle. epa.gov This model introduces an interaction parameter, β, which quantifies the synergism or antagonism between the surfactants. A negative β value indicates attractive interactions (synergism), leading to mixed micelle formation at a lower total concentration than for the individual components. A positive value suggests antagonistic or repulsive interactions, while a value of zero points to ideal mixing. The model allows for the calculation of the micellar mole fraction (X₁) and the activity coefficients (f₁ and f₂) of the surfactants in the micelle. epa.gov

The Clint model provides a straightforward method to predict the critical micelle concentration (CMC) of a non-ideal mixed surfactant system using the CMC of the individual components and the mixed micellar composition. For ideal systems, the model simplifies to predict the ideal CMC value.

More comprehensive models like the Motomura and Rodenas models offer a more rigorous thermodynamic treatment of mixed micelle formation. researchgate.net The Motomura model, for instance, can predict how the CMC of a mixture changes with the composition of the surfactants in the bulk solution. The Rodenas model is also used to evaluate the micellar mole fraction and interaction parameters, contributing to a detailed understanding of the thermodynamic stability of the mixed micelles. researchgate.net The Gibbs free energy of micellization (ΔG°m), a measure of the spontaneity of the micellization process, is a key parameter derived from these models. researchgate.net Negative values for the Gibbs excess free energy of mixing suggest the formation of stable mixed micelles. epa.gov